3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a biphenyl group attached to a trifluoropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 4-bromobiphenyl with trifluoroacetone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the trifluoropropanone group. The reaction conditions often include the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of 3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoropropanone moiety can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
4-Bromobiphenyl: A precursor in the synthesis of 3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one.
Trifluoroacetone: Another precursor used in the synthesis.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both a biphenyl group and a trifluoropropanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-phenylphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)14(19)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPJGYPVUHDDQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645235 |
Source
|
Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-43-4 |
Source
|
Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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